molecular formula C22H19BrN2O5S B285321 N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide

N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide

Katalognummer: B285321
Molekulargewicht: 503.4 g/mol
InChI-Schlüssel: ILHWQQBFPJONRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide, also known as BDA-410, is a chemical compound that has shown potential in various scientific research applications.

Wirkmechanismus

N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide works by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of various cellular processes such as inflammation and cell proliferation. By inhibiting the activity of NF-κB, this compound can reduce inflammation and prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby preventing their growth and spread.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide has several advantages for lab experiments, including its high potency and selectivity for NF-κB inhibition. However, its low solubility in water can make it difficult to administer in vivo. Additionally, more studies are needed to determine its toxicity and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the study of N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide. One area of interest is the development of more potent and selective inhibitors of NF-κB. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, further research is needed to determine the potential of this compound as a treatment for other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its ability to inhibit NF-κB and reduce inflammation and cancer cell growth make it a promising candidate for the treatment of various diseases. However, more studies are needed to determine its optimal use and potential side effects.

Synthesemethoden

The synthesis of N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide involves a multi-step process that includes the reaction of 4-bromobenzylamine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction with phenylsulfonyl chloride and acetic anhydride. The final product is obtained through purification and crystallization.

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide has been extensively studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases such as rheumatoid arthritis and cancer.

Eigenschaften

Molekularformel

C22H19BrN2O5S

Molekulargewicht

503.4 g/mol

IUPAC-Name

2-[benzenesulfonyl(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C22H19BrN2O5S/c23-16-6-8-17(9-7-16)24-22(26)15-25(31(27,28)19-4-2-1-3-5-19)18-10-11-20-21(14-18)30-13-12-29-20/h1-11,14H,12-13,15H2,(H,24,26)

InChI-Schlüssel

ILHWQQBFPJONRB-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)N(CC(=O)NC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2)N(CC(=O)NC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.